molecular formula C25H23ClO4 B12809939 (3-phenoxyphenyl)methyl (1R,2S)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate CAS No. 101492-24-4

(3-phenoxyphenyl)methyl (1R,2S)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate

Cat. No.: B12809939
CAS No.: 101492-24-4
M. Wt: 422.9 g/mol
InChI Key: SREXPXCSJNJOQR-ZCYQVOJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a cyclopropane ring, a chloro-substituted ethoxyphenyl group, and a phenoxyphenyl ester group. Its molecular formula is C25H22ClFO4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- typically involves multiple steps. One common method includes the reaction of cyclopropanecarboxylic acid with 2-chloro-1-(4-ethoxyphenyl) and (3-phenoxyphenyl)methyl ester under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (4-fluoro-3-phenoxyphenyl)methyl ester, trans-.
  • Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (4-methoxy-3-phenoxyphenyl)methyl ester, trans-.

Uniqueness

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

101492-24-4

Molecular Formula

C25H23ClO4

Molecular Weight

422.9 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl (1R,2S)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C25H23ClO4/c1-2-28-20-13-11-19(12-14-20)25(16-23(25)26)24(27)29-17-18-7-6-10-22(15-18)30-21-8-4-3-5-9-21/h3-15,23H,2,16-17H2,1H3/t23-,25-/m0/s1

InChI Key

SREXPXCSJNJOQR-ZCYQVOJMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@]2(C[C@@H]2Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.